molecular formula C14H12O B14385780 4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one CAS No. 89338-18-1

4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one

Cat. No.: B14385780
CAS No.: 89338-18-1
M. Wt: 196.24 g/mol
InChI Key: GIZAVFHGWKITRY-UHFFFAOYSA-N
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Description

4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one is an organic compound characterized by a benzylidene group attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one typically involves the reaction of benzaldehyde with a substituted cyclohexanone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the benzylidene group through an aldol condensation reaction .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, reduced cyclohexanone derivatives, and various substituted benzylidene compounds .

Scientific Research Applications

4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s electrophilic nature allows it to form covalent bonds with nucleophilic sites on proteins, leading to the modulation of biological pathways. This interaction can result in various biological effects, including inhibition of enzyme activity and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dien-1-one
  • 4-Benzylidene-2,6-di-tert-butyl-4-methylcyclohexa-2,5-dien-1-one
  • 4-Benzylidene-2,6-di-tert-butyl-4-hydroxycyclohexa-2,5-dien-1-one

Comparison: 4-Benzylidene-3-methylcyclohexa-2,5-dien-1-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, this compound exhibits distinct electrophilic properties and a different spectrum of biological activities .

Properties

CAS No.

89338-18-1

Molecular Formula

C14H12O

Molecular Weight

196.24 g/mol

IUPAC Name

4-benzylidene-3-methylcyclohexa-2,5-dien-1-one

InChI

InChI=1S/C14H12O/c1-11-9-14(15)8-7-13(11)10-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

GIZAVFHGWKITRY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=CC1=CC2=CC=CC=C2

Origin of Product

United States

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